molecular formula C14H25N3O B7037050 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol

Cat. No.: B7037050
M. Wt: 251.37 g/mol
InChI Key: LPTOISWFGQYUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a piperidine ring substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol typically involves the alkylation of pyrazole derivatives with appropriate alkyl halides. One common method involves the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent, such as propyl bromide, in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using reagents like halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-[(1,3-Dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol is unique due to its specific substitution pattern on the pyrazole and piperidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-propylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-4-5-14(18)6-8-17(9-7-14)11-13-10-16(3)15-12(13)2/h10,18H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOISWFGQYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)CC2=CN(N=C2C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.